molecular formula C44H70O23 B1679245 Rebaudioside A CAS No. 58543-16-1

Rebaudioside A

Cat. No.: B1679245
CAS No.: 58543-16-1
M. Wt: 967.0 g/mol
InChI Key: HELXLJCILKEWJH-NCGAPWICSA-N
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Mechanism of Action

Target of Action

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of the plant Stevia rebaudiana . It is primarily known for its sweetening properties, being approximately 240 times sweeter than sugar . The primary targets of Reb A are the sweet and bitter taste receptors in the human body . It has also been found to stimulate the release of Glucagon-like peptide 1 (GLP-1), a multifaceted intestinal hormone with diverse physiological functions .

Mode of Action

Reb A interacts with its targets by binding to the sweet and bitter taste receptors. This interaction stimulates the release of GLP-1 from intestinal cells . The release of GLP-1 is independent of the sweet taste receptor, suggesting a role for bitter taste signaling in gut hormone release .

Biochemical Pathways

Reb A affects the target of rapamycin (TOR) signaling pathway . It has been found to reduce the level of cellular reactive oxygen species (ROS) in response to oxidative stress and attenuate neutral lipid accumulation . Moreover, it stimulates the release of GLP-1 via bitter taste signaling pathways .

Pharmacokinetics

Reb A is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test (ogtt) at the time of maximal metabolite concentrations .

Result of Action

The interaction of Reb A with its targets and the subsequent biochemical reactions lead to a reduction in the level of cellular ROS and attenuation of neutral lipid accumulation . This can potentially extend both the lifespan and healthspan of organisms like Caenorhabditis elegans . No antidiabetic properties of reb a could be observed in patients with type 2 diabetes mellitus after single oral use .

Action Environment

The action of Reb A may be influenced by various environmental factors. For instance, the Reb A-dependent GLP-1 release may be modulated by GABA and 6-methoxyflavanone present in the diet

Biochemical Analysis

Biochemical Properties

Rebaudioside A plays a significant role in biochemical reactions, particularly in the context of its interaction with taste receptors. It interacts with sweet and bitter taste receptors on the tongue, leading to the perception of sweetness. The compound is known to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This interaction involves the activation of specific bitter taste receptors, such as Tas2r108, Tas2r123, and Tas2r134 in mice, and TAS2R4 and TRPM5 in humans .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances resistance to oxidative stress and extends lifespan and healthspan in Caenorhabditis elegans by reducing the level of cellular reactive oxygen species (ROS) and attenuating neutral lipid accumulation with aging . Additionally, this compound stimulates the release of GLP-1 from intestinal cells, which plays a role in regulating glucose metabolism and insulin secretion . This compound also affects gene expression, particularly along the target of rapamycin (TOR) signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates specific taste receptors, leading to the release of GLP-1 . The compound also acts as an antioxidant, reducing ROS levels and protecting cells from oxidative damage . Furthermore, this compound influences gene expression by modulating the TOR signaling pathway, which is involved in cellular growth and metabolism . The degradation of this compound in acidic environments involves several chemical reactions, including rearrangement, hydration, and epoxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. For example, in acidic beverages, this compound undergoes degradation through acid-catalyzed mechanisms, leading to the formation of various degradation products . These changes can affect the compound’s sweetness and overall stability. Long-term studies have shown that this compound can maintain its stability and sweetness profile when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce blood sugar levels and promote liver and kidney functions in diabetic animal models . At higher doses, this compound may have adverse effects. For example, in weaned piglets, increasing doses of this compound led to a linear increase in average daily gain, but also resulted in the lowest incidence of diarrhea at a specific dose . It is important to determine the optimal dosage to balance the beneficial effects and potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It stimulates the release of GLP-1 via bitter taste signaling pathways, which plays a role in glucose metabolism . The compound is also metabolized by specific enzymes, such as UDP-glycosyltransferase UGT76G1, which converts stevioside to this compound . This metabolic conversion is crucial for the biosynthesis of this compound in Stevia rebaudiana.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown low transport rates of this compound in Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line often used to detect absorption rates of drugs . The compound’s distribution within the body is influenced by its interaction with specific transporters and binding proteins, which affect its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. Research has shown that SrbHLH transcription factors, which regulate this compound biosynthesis, exhibit various subcellular localization patterns . These transcription factors are critical for the accumulation of this compound in Stevia rebaudiana and play a role in directing the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rebaudioside A can be synthesized from stevioside through enzymatic glycosylation. The process involves incubating stevioside with UDP-glucose or UDP, sucrose, and magnesium chloride in a potassium phosphate buffer . Another method involves the use of hydrophilic interaction liquid chromatography (HILIC) for purifying and preparing this compound from steviol glycosides .

Industrial Production Methods

Industrial production of this compound typically involves extraction from Stevia rebaudiana leaves followed by purification. The leaves are first dried and then subjected to water extraction. The extract is then purified using techniques such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include rearrangement products, tertiary alcohols, and epoxide intermediates .

Scientific Research Applications

Rebaudioside A has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047898
Record name Rebaudioside A
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Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
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CAS No.

58543-16-1
Record name Rebaudioside A
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Record name Rebaudioside A
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Record name Rebaudioside A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15136
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Record name Rebaudioside A
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Record name Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α)
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Record name REBAUDIOSIDE A
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Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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